2-(2-Bromo-6-chloro-3-methylphenyl)-1,3-dioxolane
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Overview
Description
2-(2-Bromo-6-chloro-3-methylphenyl)-1,3-dioxolane is an organic compound characterized by the presence of bromine, chlorine, and a dioxolane ring attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-chloro-3-methylphenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-6-chloro-3-methylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as p-toluenesulfonic acid
Solvent: Anhydrous toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-chloro-3-methylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of dehalogenated phenyl derivatives.
Scientific Research Applications
2-(2-Bromo-6-chloro-3-methylphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-chloro-3-methylphenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating enzymes.
Interacting with Receptors: Modulating signal transduction pathways.
Inducing Cellular Responses: Affecting cell proliferation, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-6-chloro-3-methylphenyl)(ethyl)sulfane
- 2-(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane
Uniqueness
2-(2-Bromo-6-chloro-3-methylphenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature may enhance its stability, solubility, and potential biological activity.
Properties
IUPAC Name |
2-(2-bromo-6-chloro-3-methylphenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-6-2-3-7(12)8(9(6)11)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMHDPGQVUZMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C2OCCO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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